molecular formula C13H12N4O2 B14592022 8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione CAS No. 61080-63-5

8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione

Cat. No.: B14592022
CAS No.: 61080-63-5
M. Wt: 256.26 g/mol
InChI Key: NORGFPRVMLDCIB-UHFFFAOYSA-N
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Description

8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is known for its unique structure, which includes a benzyl group attached to the eighth position of the purine ring, and a methyl group at the first position. The compound’s molecular formula is C16H19N5O2, and it has a molecular weight of 313.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1-methylxanthine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as xanthine oxidase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Contains three methyl groups at positions 1, 3, and 7.

    Theobromine (3,7-dimethylxanthine): Contains two methyl groups at positions 3 and 7.

    Theophylline (1,3-dimethylxanthine): Contains two methyl groups at positions 1 and 3.

Uniqueness: 8-Benzyl-1-methyl-3,7-dihydropurine-2,6-dione is unique due to the presence of a benzyl group at the eighth position, which imparts distinct chemical and biological properties compared to other xanthine derivatives .

Properties

CAS No.

61080-63-5

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

8-benzyl-1-methyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C13H12N4O2/c1-17-12(18)10-11(16-13(17)19)15-9(14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,19)

InChI Key

NORGFPRVMLDCIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=C(N2)CC3=CC=CC=C3

Origin of Product

United States

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